2-Morpholinopyridine-3-boronic acid

Descripción general

Descripción

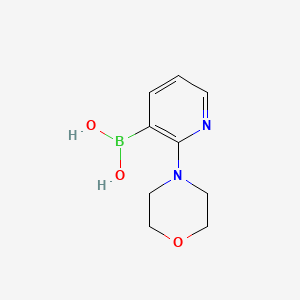

2-Morpholinopyridine-3-boronic acid is an organoboron compound with the molecular formula C9H13BN2O3. It is a boronic acid derivative that features a morpholine ring attached to a pyridine ring, with a boronic acid group at the 3-position of the pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mecanismo De Acción

Target of Action

The primary target of 2-Morpholinopyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from this compound) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be catalyzed by ethers . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Morpholinopyridine-3-boronic acid involves the halogen-metal exchange followed by borylation. . The reaction conditions often require low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholinopyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Base: Often used in substitution reactions to facilitate the removal of the boronic acid group.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Resulting from oxidation reactions.

Substituted Pyridines: From substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Morpholinopyridine-3-boronic acid is characterized by its unique structure, which includes a pyridine ring, a morpholine group, and a boronic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 244.48 g/mol. The presence of the boronic acid group allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis.

Synthetic Organic Chemistry

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science. The compound acts as a boron-containing nucleophile that can couple with aryl halides to form complex organic molecules .

Table 1: Examples of Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide | Biaryl Compound | 82% |

| Reductive Arylation | Amide Derivative | Alcohol | 69% |

| C–N Coupling | Morpholine | Heterocyclic Compound | 72% |

2. Synthesis of Heterocyclic Compounds

The compound is also utilized as a building block for synthesizing novel heterocyclic compounds. These compounds are often evaluated for their biological activities, including potential anti-cancer properties . The ability to modify biological pathways makes this compound a candidate for drug development.

Medicinal Chemistry Applications

1. Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in cancer progression. This inhibition suggests potential therapeutic applications against various cancers . The compound's mechanism of action involves altering enzyme activity, which is critical for understanding its therapeutic effects.

Case Study: Inhibition of Histone Methyltransferase

A notable study explored the use of similar boronic acid derivatives as inhibitors of histone methyltransferases, which are implicated in cancer and other diseases. The findings suggest that compounds like this compound could be developed further for targeted cancer therapies .

2. Antimicrobial Properties

Some studies hint at the antimicrobial properties of compounds related to this compound. This aspect opens avenues for exploring its use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Emerging Applications

1. Boronic Acid-Based Nanoprobes

Recent advancements have seen the development of boronic acid-modified nanoprobes for selective bacterial recognition. These nanoprobes leverage the properties of boronic acids to interact with bacterial surfaces, potentially leading to novel diagnostic tools or treatments for antibiotic-resistant strains .

Table 2: Potential Applications of Boronic Acid Derivatives

| Application Area | Description |

|---|---|

| Cancer Therapy | Inhibition of enzymes related to tumor growth |

| Antimicrobial Agents | Targeting resistant bacteria |

| Diagnostic Tools | Selective recognition methods for pathogens |

Comparación Con Compuestos Similares

- 2-Methoxypyrimidine-5-boronic acid

- Pyrimidine-5-boronic acid

- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Comparison: 2-Morpholinopyridine-3-boronic acid is unique due to the presence of both a morpholine and pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and functional group compatibility, making it a valuable reagent in organic synthesis .

Actividad Biológica

2-Morpholinopyridine-3-boronic acid is a compound that has garnered significant attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a morpholine group and a boronic acid moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties. The boronic acid group is particularly noteworthy for its ability to form reversible covalent bonds with diols, which is instrumental in various biochemical applications.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with specific molecular targets, inhibiting various enzymatic activities. For instance, the compound has been investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in cellular signaling pathways related to cancer progression and inflammation .

Key Mechanisms Include:

- Enzyme Inhibition : By binding to the active sites of enzymes, it prevents substrate access, thereby inhibiting their activity.

- Modulation of Signaling Pathways : The compound can influence signaling pathways associated with cell growth and survival, making it a candidate for cancer therapy.

- Interaction with Glycans : Its boronic acid functionality allows it to recognize and bind to glycan structures on proteins and cell surfaces, facilitating targeted drug delivery systems .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by disrupting critical signaling pathways involved in tumor progression. For example, studies have demonstrated its effectiveness against lung cancer cells by downregulating histone methyltransferases such as G9a and GLP, which are implicated in cancer metastasis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. By inhibiting PI3K activity, it can modulate immune responses and reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

- Inhibition of PI3K Activity : A study highlighted that this compound effectively inhibited PI3K activity in vitro, leading to reduced cell proliferation in cancer models. The IC50 values observed were comparable to those of established PI3K inhibitors like LY294002 .

- Histone Methyltransferase Inhibition : Another study focused on the role of this compound in inhibiting G9a histone methyltransferase. The findings suggested that treatment with this compound resulted in decreased methylation levels on histones associated with tumor suppressor genes, thereby enhancing their expression in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Boronic acid group facilitates enzyme inhibition |

| 2-Morpholinopyridine-3-ol | Enzyme inhibitor | Lacks boronic acid functionality |

| 3,5-Dichloro-6-morpholinopyridin-2-ol | Limited anticancer activity | Different substitution pattern |

The comparison shows that while similar compounds may exhibit some biological activities, the unique structure of this compound enhances its reactivity and specificity towards certain biological targets.

Propiedades

IUPAC Name |

(2-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPLAALYQOCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674171 | |

| Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-86-3 | |

| Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1218790-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.